N'-(acridin-9-yl)-2-(2-methylphenoxy)acetohydrazide
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Overview
Description
N’-(acridin-9-yl)-2-(2-methylphenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(acridin-9-yl)-2-(2-methylphenoxy)acetohydrazide typically involves the following steps:
Formation of Acridine Derivative: The acridine nucleus can be synthesized through cyclization reactions involving anthranilic acid derivatives.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions using appropriate phenol derivatives.
Formation of Acetohydrazide: The final step involves the reaction of the acridine derivative with hydrazine derivatives to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(acridin-9-yl)-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N’-(acridin-9-yl)-2-(2-methylphenoxy)acetohydrazide would depend on its specific biological activity. Generally, acridine derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Amsacrine: An acridine derivative used as an antineoplastic agent.
Proflavine: Another acridine derivative with antiseptic properties.
Uniqueness
N’-(acridin-9-yl)-2-(2-methylphenoxy)acetohydrazide is unique due to the presence of the phenoxyacetohydrazide moiety, which may confer distinct biological activities and chemical properties compared to other acridine derivatives.
Properties
Molecular Formula |
C22H19N3O2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N'-acridin-9-yl-2-(2-methylphenoxy)acetohydrazide |
InChI |
InChI=1S/C22H19N3O2/c1-15-8-2-7-13-20(15)27-14-21(26)24-25-22-16-9-3-5-11-18(16)23-19-12-6-4-10-17(19)22/h2-13H,14H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
GPGGCLPFASQXBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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